Streptonigrin

Topoisomerase II inhibition DNA cleavage site specificity Minor groove binding

Streptonigrin (≥98%, CAS 3930-19-6) is the only full tetracyclic amino-quinone antibiotic retaining all structural elements required for dual Topo II (non-intercalating, minor-groove, 5'-TA-3' specificity) and PAD3-preferring inhibition (IC50 0.43 μM). Unlike toxic lavendamycin or Topo II-inactive ABC-ring analogs, it uniquely supports NQO1-bioreductive activation studies (40 nM cytotoxicity in HT-29 vs. BE cells) & TGase 2/p53-stabilization in RCC (efficacy at 0.2 mg/kg in vivo). Essential probe for Topo II-DNA ternary complex mapping & NQO1-target validation.

Molecular Formula C25H22N4O8
Molecular Weight 506.5 g/mol
CAS No. 3930-19-6
Cat. No. B015502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptonigrin
CAS3930-19-6
SynonymsBrunemycin
Bruneomycin
Nigrin
NSC 45383
NSC-45383
NSC45383
Rufocromomycin
Streptonigrin
Molecular FormulaC25H22N4O8
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
InChIInChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
InChIKeyPVYJZLYGTZKPJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown black solid
Solubility74.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Streptonigrin (CAS 3930-19-6) – Amino-Quinone Antitumor Antibiotic with Unique Multi-Target Pharmacological Profile


Streptonigrin (CAS 3930-19-6) is a highly functionalized amino-quinone alkaloid antibiotic originally isolated from Streptomyces flocculus [1]. The compound possesses a distinctive 7-aminoquinoline-5,8-dione AB ring system coupled with a substituted picolinic acid C-ring and a dimethoxyphenyl D-ring, forming a complex pharmacophore that enables multiple mechanisms of action including metal-dependent DNA cleavage, topoisomerase II inhibition, and protein arginine deiminase (PAD) inhibition [2]. Streptonigrin exhibits broad-spectrum antibacterial and potent antitumor activity against carcinomas, sarcomas, leukemias, and lymphomas in vitro and in vivo, with particularly pronounced activity in renal cell carcinoma models via p53 stabilization [3].

Why Streptonigrin (CAS 3930-19-6) Cannot Be Replaced by Lavendamycin, Streptonigrone, or Simplified Quinoline-Dione Scaffolds in Targeted Research Applications


Streptonigrin's unique combination of structural features—the intact D-ring, the 6'-carboxylic acid on the C-ring, and the 5-amino-6-methoxy substitution on the A-ring—confers biological properties that are absent or fundamentally altered in closely related natural products and synthetic analogs [1]. Lavendamycin, while sharing the 7-aminoquinoline-5,8-dione core, lacks the D-ring and exhibits 1000-fold higher in vivo toxicity (MTD 0.4 mg/kg vs. 400 mg/kg for some lavendamycin derivatives) [2]. Streptonigrone and other ABC-ring analogs fail to inhibit topoisomerase II-mediated DNA relaxation, demonstrating that the full tetracyclic structure is required for this mechanism [3]. Simplified quinoline-dione scaffolds lack the target-specific activity against PAD3 and TGase 2 that characterizes the parent compound . Substituting streptonigrin with any of these analogs would therefore compromise specific mechanisms, alter selectivity profiles, or introduce unacceptable toxicity, rendering experimental results non-interchangeable.

Quantitative Differentiation Evidence for Streptonigrin (CAS 3930-19-6) vs. Structural Analogs and In-Class Agents


Unique DNA Topoisomerase II Cleavage Pattern vs. Doxorubicin, VM-26, m-AMSA, Genistein, and Mitoxantrone

Streptonigrin stimulates a unique pattern of topoisomerase II-mediated DNA cleavage with no similarity to the patterns induced by doxorubicin, VM-26 (teniposide), m-AMSA, genistein, or mitoxantrone [1]. A statistical analysis of 60 cleavage sites in SV40 and pBR322 DNA revealed that streptonigrin specifically requires the dinucleotide 5'-TA-3' at positions 2-3 from the cleavage site, a sequence specificity not observed with other topoisomerase II inhibitors [2]. Unlike intercalating agents such as doxorubicin, streptonigrin does not intercalate into DNA but instead binds in the minor groove with a 45° angle between the drug axis and the local DNA axis, tightening the helical twist similarly to the minor groove binder distamycin [1].

Topoisomerase II inhibition DNA cleavage site specificity Minor groove binding Anticancer mechanism

Complete Loss of Topoisomerase II Inhibitory Activity in ABC-Ring Analogs vs. Full Tetracyclic Streptonigrin

Removal of the D-ring from streptonigrin abolishes its ability to inhibit topoisomerase II-mediated DNA relaxation. In gel electrophoresis assays using purified human topoisomerase II and plasmid DNA, the ABC-ring analog (containing only the quinoline-5,8-dione AB system and pyridyl C-ring) showed no detectable inhibition of DNA relaxation, whereas the full tetracyclic streptonigrin produced complete inhibition [1]. This functional difference correlates with altered metal complexation properties: the ABC ligand interacts with zinc(II) in a manner distinct from streptonigrin, and these differences extend to oligonucleotide binding and DNA interaction [1].

Structure-activity relationship Topoisomerase II inhibition ABC ring analogs D-ring requirement

DT-Diaphorase (NQO1)-Dependent Selective Cytotoxicity: 40 nM Effective in HT-29 Cells but Inactive in BE Cells

Streptonigrin exhibits profound NQO1-dependent selective cytotoxicity. At 40 nM, streptonigrin is cytotoxic to HT-29 human colon carcinoma cells (which express high levels of NAD(P)H:quinone oxidoreductase, NQO1/DT-diaphorase) but shows no toxicity to BE colon carcinoma cells (which lack detectable NQO1 activity) . In genotoxicity assays, streptonigrin induced a substantially higher incidence of DNA strand breaks in HT-29 cells than in BE cells, and the NQO1 inhibitor dicoumarol abrogated both cytotoxicity and oxygen consumption in HT-29 cytosol preparations [1]. This metabolic activation pathway is distinct from the direct DNA intercalation mechanism of anthracyclines like doxorubicin.

NQO1 DT-diaphorase Bioreductive activation Selective cytotoxicity Colon carcinoma

PAD3 Selective Inhibition: 0.43 μM IC50 vs. 48.3 μM for PAD1 and 26.1 μM for PAD2

Streptonigrin acts as a pan-PAD (protein arginine deiminase) inhibitor with marked selectivity for PAD3 over other PAD isoforms. The IC50 values are 0.43±0.03 μM for PAD3, compared to 2.5±0.4 μM for PAD4, 26.1±0.3 μM for PAD2, and 48.3±34.2 μM for PAD1 . This represents a 112-fold selectivity for PAD3 over PAD1 and a 61-fold selectivity over PAD2. While other pan-PAD inhibitors such as Cl-amidine exist, streptonigrin's selectivity profile and natural product origin provide a distinct chemical scaffold for PAD-targeted research.

Protein arginine deiminase PAD3 Pan-PAD inhibitor Epigenetic regulation

In Vivo Antitumor Efficacy in RCC Xenograft Model at 0.2 mg/kg Single Dose

In a human renal cell carcinoma (RCC) xenograft model using CAKI-1 cells implanted subcutaneously in BALB/c nude mice, a single dose of streptonigrin at 0.2 mg/kg produced marked antitumor effects with statistically significant reduction in tumor volume compared to vehicle-treated controls [1]. Immunohistochemical analysis of harvested tumors confirmed p53 stabilization and reduced Ki67 proliferation marker expression, consistent with the proposed mechanism of TGase 2 inhibition leading to p53-mediated apoptosis [2]. This in vivo activity is achieved at a dose substantially lower than the historical clinical dosing range (0.2 mg/kg vs. 0.5-1.0 mg total dose in early trials), and contrasts with the complete lack of in vivo topoisomerase II inhibitory activity observed with ABC-ring analogs of streptonigrin [3].

Renal cell carcinoma Xenograft p53 stabilization In vivo efficacy TGase 2 inhibition

Lack of Correlation Between Guanylyl Cyclase Inhibition and Cytotoxicity vs. Derivatives

Streptonigrin inhibits nitric oxide-stimulated soluble guanylyl cyclase with an IC50 of 4.16 μM, but this activity does not correlate with its cytotoxic or antitumor effects [1]. In a comparative study of streptonigrin and nine derivatives (including streptonigrone, glycosylated amides, and a daunorubicin conjugate), no correlation was observed between the degree of guanylyl cyclase inhibition and the cytotoxic potency of these compounds [1]. This finding excludes soluble guanylyl cyclase as the mediator of streptonigrin's antitumor action, distinguishing its mechanism from that of nitric oxide-donating anticancer prodrugs. The guanylyl cyclase inhibition (IC50 4.16 μM) occurs at concentrations distinct from both the PAD3 inhibition (IC50 0.43 μM) and the NQO1-dependent cytotoxicity (40 nM active), demonstrating that multiple independent biochemical activities coexist in this single molecule.

Soluble guanylyl cyclase Nitric oxide signaling Mechanism of action Off-target effects

Defined Research Applications for Streptonigrin (CAS 3930-19-6) Based on Verified Differential Evidence


Investigating Sequence-Specific Topoisomerase II Cleavage and Minor Groove Binding Mechanisms

Streptonigrin is uniquely suited for studies requiring a non-intercalating topoisomerase II inhibitor with defined sequence specificity. Its requirement for the 5'-TA-3' dinucleotide at positions 2-3 from the cleavage site, combined with its minor groove binding mode (45° angle to DNA axis) and helical tightening effect, provides a distinct pharmacological probe for mapping topoisomerase II-DNA-drug ternary complexes. This application is supported by direct head-to-head comparisons showing no similarity to cleavage patterns of doxorubicin, VM-26, m-AMSA, genistein, or mitoxantrone [1][2].

Evaluating NQO1-Dependent Bioreductive Prodrug Strategies in Colon and Other Carcinomas

Streptonigrin serves as a validated tool compound for studying NQO1 (DT-diaphorase)-directed bioreductive activation strategies. Its selective cytotoxicity at 40 nM in NQO1-rich HT-29 cells versus complete inactivity in NQO1-deficient BE cells provides a well-characterized isogenic-like model system for screening NQO1-dependent compounds. This differential activity distinguishes streptonigrin from direct DNA intercalators and supports its use in validation of NQO1 as a therapeutic target in colon carcinoma and other NQO1-overexpressing malignancies [1][2].

Targeting TGase 2 for p53 Stabilization in Renal Cell Carcinoma Research

Streptonigrin is the first natural product identified as a TGase 2 inhibitor capable of stabilizing p53 and inducing p53-mediated apoptosis in renal cell carcinoma. The demonstrated in vivo efficacy at a single 0.2 mg/kg dose in a human RCC xenograft model, with immunohistochemical confirmation of p53 stabilization and reduced proliferation (Ki67), establishes streptonigrin as a chemical probe for investigating TGase 2 as a therapeutic target in RCC. This application is particularly relevant given the limited treatment options for advanced RCC and the resistance of RCC to conventional chemotherapy and radiation [1].

Probing PAD3-Specific Inhibition in Epigenetic and Inflammatory Disease Models

With an IC50 of 0.43 μM against PAD3—112-fold lower than against PAD1 and 61-fold lower than against PAD2—streptonigrin offers a natural product scaffold for PAD3-preferring inhibition studies. While acting as a pan-PAD inhibitor, its selectivity window for PAD3 makes it useful for experimental systems where PAD3 activity is the primary variable of interest, such as in certain neurodegenerative or inflammatory disease models. Researchers should note that PAD4 inhibition occurs at 2.5 μM (5.8-fold higher concentration), allowing for concentration-dependent isoform selectivity experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptonigrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.